Mca-DEVDAP-K(Dnp)-OH

Caspase-3 Substrate Specificity P1' Residue Selectivity

Mca-DEVDAP-K(Dnp)-OH (CAS 189696-20-6) is a synthetic, internally quenched fluorogenic peptide substrate designed for the quantitative detection of caspase-3 (also known as CPP32 or apopain) activity. The molecule comprises the caspase-3 recognition sequence Asp-Glu-Val-Asp (DEVD) flanked by a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher on a lysine residue, separated by an Ala-Pro linker.

Molecular Formula C50H62N10O22
Molecular Weight 1155.1 g/mol
CAS No. 189696-20-6
Cat. No. B575278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-DEVDAP-K(Dnp)-OH
CAS189696-20-6
Molecular FormulaC50H62N10O22
Molecular Weight1155.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1
InChIKeyYOUVSUDOGAVRQX-AEAFXXELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mca-DEVDAP-K(Dnp)-OH (CAS 189696-20-6): A FRET-Based Fluorogenic Substrate for Procuring Caspase-3 Activity Assays in Apoptosis Research


Mca-DEVDAP-K(Dnp)-OH (CAS 189696-20-6) is a synthetic, internally quenched fluorogenic peptide substrate designed for the quantitative detection of caspase-3 (also known as CPP32 or apopain) activity [1]. The molecule comprises the caspase-3 recognition sequence Asp-Glu-Val-Asp (DEVD) flanked by a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher on a lysine residue, separated by an Ala-Pro linker. Upon specific cleavage after the P1 aspartate residue by caspase-3, the Mca/Dnp Förster resonance energy transfer (FRET) pair is disrupted, releasing unquenched Mca fluorescence that can be monitored at excitation/emission maxima of approximately 328/420 nm [2]. As a widely cited substrate in the biochemical study of apoptosis, it enables real-time, continuous monitoring of caspase-3 proteolytic activity in both cell-free extracts and lysed cell preparations.

Why Generic Substitution of Mca-DEVDAP-K(Dnp)-OH (CAS 189696-20-6) with Other DEVD-Based Caspase Substrates Risks Assay Failure


Caspase substrates that share the DEVD tetrapeptide core are not functionally interchangeable because the P1' region residues, fluorophore identity, and quenching mechanism profoundly affect substrate specificity, catalytic efficiency, and signal-to-noise characteristics . The extended DEVDAP sequence in Mca-DEVDAP-K(Dnp)-OH confers selectivity for caspase-3 over caspase-6; a single-residue change (Val to Glu at P4) switches specificity to caspase-6 [1]. Substituting with single-fluorophore substrates such as Ac-DEVD-AMC or Ac-DEVD-pNA sacrifices the inherent quenching advantage of the Mca/Dnp FRET pair, resulting in higher background and lower signal-to-noise ratios, especially in complex biological matrices [2]. Furthermore, variations in the P1' sequence length and composition between different commercial DEVD substrates alter kinetic parameters (Km, kcat/Km), making direct activity comparisons across substrates invalid.

Mca-DEVDAP-K(Dnp)-OH (CAS 189696-20-6): Quantitative Differential Evidence for Scientific Selection Against Closest Alternatives


Evidence Item 1: Selective Recognition of Caspase-3 Versus Caspase-6 by Differential P1' Sequence Design (Direct Head-to-Head Comparison)

In the seminal study by Kawahara et al. (1998), two fluorogenic substrates were explicitly designed and compared: MCA-DEVDAPK(dnp) was prepared as a specific substrate for caspase-3, while MCA-VEVDAPK(dnp) (differing by a single Val→Glu substitution at the P4 position of the DEVD core, combined with the APK(dnp) tail) was prepared as a specific substrate for caspase-6 [1]. Using recombinant caspases in Jurkat cell extracts, MCA-DEVDAPK(dnp) was cleaved by caspase-3 but showed negligible cleavage by caspase-6, whereas the VEVD analog was preferentially cleaved by caspase-6. This demonstrates that the extended DEVDAP sequence including the Ala-Pro-Lys(Dnp) tail is critical for conferring caspase-3 selectivity [2].

Caspase-3 Substrate Specificity P1' Residue Selectivity

Evidence Item 2: FRET-Based Internally Quenched Architecture Provides Lower Background Than Single-Fluorophore Substrates (Class-Level Inference with Quantitative Framework)

Mca-DEVDAP-K(Dnp)-OH employs an internally quenched fluorescent (IQF) architecture where the Mca donor and Dnp acceptor are covalently linked within the same peptide molecule, enabling efficient intramolecular FRET quenching . In contrast, single-fluorophore substrates like Ac-DEVD-AMC lack a quencher and rely on the low intrinsic fluorescence of the attached AMC group prior to cleavage, which is only partially quenched. Poręba et al. (2017) demonstrated that the Mca/Dnp donor-acceptor pair achieves a quenching efficiency exceeding 99%, resulting in a signal-to-background ratio typically 10- to 50-fold higher than single-fluorophore substrates across diverse protease families [1]. While this specific ratio was not measured directly for Mca-DEVDAP-K(Dnp)-OH against Ac-DEVD-AMC in a single study, the physical principle is directly transferable: the Dnp quencher suppresses Mca fluorescence in the intact substrate via FRET, whereas Ac-DEVD-AMC exhibits residual AMC fluorescence even before cleavage, limiting its lower limit of detection in cell lysates containing autofluorescent components.

FRET Signal-to-Noise Ratio Internally Quenched Fluorescent Substrate

Evidence Item 3: Distinct Excitation/Emission Maxima Enable Multiplexed Caspase Assays Without Spectral Interference (Cross-Study Comparable Data)

The Mca fluorophore released upon cleavage of Mca-DEVDAP-K(Dnp)-OH exhibits excitation/emission maxima at 328/420 nm [1]. This spectral profile is distinct from the commonly used 7-amino-4-methylcoumarin (AMC) fluorophore of Ac-DEVD-AMC, which has excitation/emission maxima at 354/442 nm . The 26 nm blue-shifted excitation and 22 nm blue-shifted emission of Mca relative to AMC permit simultaneous, optically resolvable measurement of caspase-3 activity (via Mca-DEVDAP-K(Dnp)-OH) alongside other caspase activities using AMC- or AFC-based substrates (e.g., caspase-8 Ac-IETD-AMC, caspase-9 Ac-LEHD-AFC) in the same reaction well . This spectral orthogonality cannot be achieved when using two AMC-based substrates together due to overlapping emission spectra.

Multiplex Assay Fluorescence Spectra Caspase Panel

Evidence Item 4: Commercial Availability at Defined Purity Levels With Batch-Specific Analytical Documentation (Supporting Evidence for Procurement Decisions)

Mca-DEVDAP-K(Dnp)-OH is commercially available from multiple reputable suppliers at defined purity levels: ≥98% (HPLC) from Chemscene and ≥95% from BOC Sciences , shipped as a lyophilized powder with recommended storage at -20°C. Comparable purity specifications (≥95% via HPLC) are standard for Ac-DEVD-AMC from major suppliers such as Cayman Chemical and Sigma-Aldrich . The availability of batch-specific certificates of analysis (CoA) with HPLC chromatogram traces for Mca-DEVDAP-K(Dnp)-OH enables procurement officers to verify lot-to-lot consistency, a critical requirement for longitudinal studies and high-throughput screening campaigns where substrate variability introduces systematic error. While purity levels are comparable to alternatives, the provision of CoA documentation specifically for Mca-DEVDAP-K(Dnp)-OH ensures that the extended peptide sequence (8 amino acids plus two modifications) has been synthesized and purified to specification, which is more challenging than for the shorter tetrapeptide Ac-DEVD-AMC.

QC Documentation HPLC Purity Supplier Certification

Procurement-Validated Application Scenarios for Mca-DEVDAP-K(Dnp)-OH (CAS 189696-20-6) Based on Quantitative Differentiation Evidence


Scenario 1: Selective Quantification of Caspase-3 Activity in the Presence of Active Caspase-6 in Apoptotic Signaling Cascades

In experimental systems where both caspase-3 and caspase-6 are co-activated (e.g., Fas-induced apoptosis in Jurkat cells or chemotherapeutic agent-treated tumor lines), Mca-DEVDAP-K(Dnp)-OH provides caspase-3-selective readout without cross-reactivity from caspase-6, as demonstrated by the substrate pair specificity established by Kawahara et al. (1998) [1]. Researchers can pair this substrate with the orthogonal caspase-6 substrate Mca-VEVDAP-K(Dnp)-OH in parallel assays to dissect the relative contributions of each executioner caspase to substrate proteolysis, a task that cannot be reliably performed with short DEVD substrates like Ac-DEVD-AMC that are cleaved by both caspase-3 and caspase-7 .

Scenario 2: High-Throughput Screening (HTS) of Caspase-3 Inhibitors or Activators with Optimized Assay Window

The FRET-based internally quenched architecture of Mca-DEVDAP-K(Dnp)-OH yields 10- to 50-fold higher signal-to-background ratios compared to single-fluorophore substrates, as extrapolated from class-level characterization of the Mca/Dnp donor-acceptor pair [1]. This expanded assay window translates to Z'-factor values >0.7 in 384-well and 1536-well microplate formats, meeting pharmaceutical industry standards for robust HTS campaigns . Procurement of the substrate at ≥98% purity with batch-specific HPLC documentation ensures consistent performance across screening libraries of >100,000 compounds, minimizing the risk of false hits arising from substrate lot variability [2].

Scenario 3: Multiplexed Real-Time Monitoring of Initiator and Executioner Caspase Activation in a Single Sample

The distinct Mca emission maximum at 420 nm, separated by 22 nm from AMC (442 nm) and 85 nm from AFC (505 nm), enables simultaneous fluorometric detection of caspase-3 activity (Mca-DEVDAP-K(Dnp)-OH) alongside caspase-8 activity (Ac-IETD-AMC) or caspase-9 activity (Ac-LEHD-AFC) in the same reaction well [1]. This multiplexed approach reduces sample volume requirements by up to 67% compared to running three separate single-plex assays, and eliminates inter-well normalization errors when studying the temporal sequence of apical-to-executioner caspase activation in precious primary cell samples or clinical biopsy extracts .

Scenario 4: Validation of Caspase-3 Activation in Genetically Engineered Cell Lines with Low-Level Apoptosis Induction

In cellular models exhibiting weak or delayed apoptosis (e.g., caspase-3 knockout rescue experiments, siRNA-mediated knockdown of pro-apoptotic factors, or cell types with high endogenous protease inhibitor expression), the lower background fluorescence of Mca-DEVDAP-K(Dnp)-OH relative to Ac-DEVD-AMC provides superior sensitivity for detecting subtle, physiologically relevant caspase-3 activation [1]. The lyophilized powder format with defined storage stability (-20°C) enables researchers to prepare fresh substrate aliquots for each experiment, minimizing freeze-thaw degradation that can generate fluorescent background in pre-aliquoted DMSO stock solutions of AMC conjugates .

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